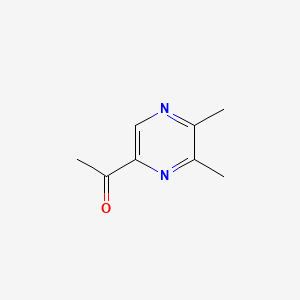

1-(5,6-Dimethylpyrazin-2-yl)ethanone

Description

The exact mass of the compound 1-(5,6-Dimethylpyrazin-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-(5,6-Dimethylpyrazin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5,6-Dimethylpyrazin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5,6-dimethylpyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-9-5)7(3)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIMZXOSIVXOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698388 | |

| Record name | 1-(5,6-Dimethylpyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54300-10-6 | |

| Record name | 1-(5,6-Dimethyl-2-pyrazinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54300-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5,6-Dimethylpyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5,6-Dimethylpyrazin-2-yl)ethanone chemical properties

An In-depth Technical Guide to 1-(5,6-Dimethylpyrazin-2-yl)ethanone: Properties, Synthesis, and Scientific Context

Abstract

The pyrazine nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in both medicinal chemistry and flavor science. Its derivatives are associated with a vast spectrum of biological activities and sensory profiles. This technical guide provides a comprehensive analysis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone (CAS 54448-34-7), a specific derivative whose properties are not extensively documented in dedicated literature. By synthesizing data from closely related analogues, computational models, and established principles of pyrazine chemistry, this document serves as a foundational resource for researchers, medicinal chemists, and drug development professionals. We will explore the compound's physicochemical properties, propose a robust synthetic pathway with detailed experimental protocol, predict its spectroscopic signature, and discuss its chemical reactivity and potential applications, thereby providing a validated framework for future research and development.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-para arrangement. This structural motif imparts unique electronic properties, including hydrogen bond accepting capabilities and the ability to participate in π-stacking and other non-covalent interactions.[1] Consequently, pyrazine-containing compounds have been successfully developed for a wide range of therapeutic targets.[2] Their diverse pharmacological activities include anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[2]

Beyond the pharmaceutical realm, acetylpyrazines are renowned for their potent sensory characteristics, contributing nutty, roasted, and popcorn-like flavors and aromas to a variety of cooked foods and beverages.[3][4] Acetylpyrazine itself is a widely used food additive, generally recognized as safe (GRAS) by regulatory bodies.[1][3] The subject of this guide, 1-(5,6-Dimethylpyrazin-2-yl)ethanone, combines the core acetylpyrazine structure with two methyl substituents, suggesting a rich potential for investigation in both flavor chemistry and as a building block for novel bioactive molecules.

Physicochemical Properties

Direct experimental data for 1-(5,6-Dimethylpyrazin-2-yl)ethanone is sparse. However, by combining computationally predicted values for the target molecule with experimental data from its close structural isomers, we can establish a reliable physicochemical profile.

| Property | Value for 1-(5,6-Dimethylpyrazin-2-yl)ethanone | Source / Notes |

| Molecular Formula | C₈H₁₀N₂O | PubChem CID: 346991 |

| Molecular Weight | 150.18 g/mol | Computed by PubChem |

| CAS Number | 54448-34-7 | |

| Appearance | Predicted: Colorless to light yellow liquid/solid | Based on analogues like 2-acetyl-3-methylpyrazine[5] |

| Boiling Point | Estimated: ~270 °C at 760 mmHg | Extrapolated from 2-acetyl-3-methylpyrazine (265-266 °C)[5] |

| Density | Estimated: ~1.1 g/cm³ | Extrapolated from 2-acetyl-3-methylpyrazine (1.105-1.114 g/cm³)[5] |

| Refractive Index | Estimated: ~1.52 | Extrapolated from 2-acetyl-3-methylpyrazine (1.521-1.523)[5] |

| Calculated LogP | 0.6 | Computed by XLogP3 3.0 |

| Solubility | Predicted: Soluble in organic solvents and oils | Based on 2-acetyl-3-methylpyrazine[5] |

| Topological Polar Surface Area | 42.9 Ų | Computed by PubChem |

| Hydrogen Bond Acceptors | 3 | Computed by PubChem |

| Rotatable Bonds | 1 | Computed by PubChem |

Synthesis Strategies and Experimental Protocol

The synthesis of acetylpyrazines can be achieved through various methods, including oxidation of corresponding ethylpyrazines, Grignard reactions with pyrazine nitriles, and radical acylation.[6] For the specific synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone from the readily available 2,3-dimethylpyrazine, a radical-mediated acylation presents a logical and efficient approach. The Minisci reaction, which involves the reaction of a protonated heteroaromatic base with a radical source, is a powerful tool for C-H functionalization.

An analogous reaction has been successfully used to ethylate 2,5-dimethylpyrazine.[7] We can adapt this principle by using pyruvic acid as the source of the acetyl radical, generated via oxidative decarboxylation with a persulfate salt.

Proposed Synthetic Workflow

Sources

- 1. Buy Bulk - Acetyl Pyrazine | Manufacturer-Supplier [sinofoodsupply.com]

- 2. benchchem.com [benchchem.com]

- 3. Acetylpyrazine - Wikipedia [en.wikipedia.org]

- 4. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]

- 5. 2-Acetyl-3-methylpyrazine | C7H8N2O | CID 32093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]

- 7. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(5,6-Dimethylpyrazin-2-yl)ethanone for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(5,6-Dimethylpyrazin-2-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a blend of technical accuracy and practical insight.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antitubercular properties. The compound 1-(5,6-Dimethylpyrazin-2-yl)ethanone, belonging to this promising class of molecules, is of particular interest for its potential applications in drug discovery and development. This guide will delve into its chemical properties, synthesis, and potential as a modulator of key biological pathways.

Physicochemical Properties and Structural Elucidation

The IUPAC name for the compound of interest is 1-(5,6-Dimethylpyrazin-2-yl)ethanone . Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | PubChemLite[2] |

| Molecular Weight | 150.18 g/mol | PubChemLite[2] |

| IUPAC Name | 1-(5,6-dimethylpyrazin-2-yl)ethanone | PubChemLite[2] |

Structural Diagram:

Caption: Chemical structure of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone: A Proposed Protocol

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Cyano-5,6-dimethylpyrazine

-

To a solution of 2-chloro-5,6-dimethylpyrazine (1 equivalent) in a suitable aprotic solvent such as DMSO, add sodium cyanide (1.2 equivalents).

-

Heat the reaction mixture at a temperature range of 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-cyano-5,6-dimethylpyrazine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Grignard Reaction and Hydrolysis

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the purified 2-cyano-5,6-dimethylpyrazine (1 equivalent) and dissolve it in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.5 equivalents) in diethyl ether dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Perform an acidic workup by adding dilute hydrochloric acid and stir until the intermediate imine is fully hydrolyzed to the ketone.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield pure 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Pyrazine Ring Proton (1H, singlet): Expected around δ 8.5-8.7 ppm. This proton is on the pyrazine ring, and its chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms and the acetyl group.

-

Acetyl Group Protons (3H, singlet): Expected around δ 2.7-2.8 ppm. This singlet corresponds to the three protons of the methyl group in the acetyl moiety.

-

Pyrazine Methyl Protons (6H, two singlets): Expected around δ 2.5-2.6 ppm. These two singlets correspond to the two methyl groups attached to the pyrazine ring. Their chemical shifts will be very similar but may be distinguishable in a high-resolution spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (C=O): Expected around δ 195-200 ppm. This is a characteristic chemical shift for a ketone carbonyl carbon.

-

Pyrazine Ring Carbons: Four distinct signals are expected for the pyrazine ring carbons. The carbon bearing the acetyl group will be the most downfield, likely in the range of δ 150-155 ppm. The other ring carbons will appear in the range of δ 140-150 ppm.

-

Acetyl Methyl Carbon: Expected around δ 25-30 ppm.

-

Pyrazine Methyl Carbons: Expected around δ 20-25 ppm.

IR (Infrared) Spectroscopy

-

C=O Stretch: A strong absorption band is expected in the region of 1690-1710 cm⁻¹. This is characteristic of an aryl ketone.

-

C-H Stretch (aromatic): Weak to medium bands are expected around 3000-3100 cm⁻¹.

-

C-H Stretch (aliphatic): Medium bands are expected around 2850-3000 cm⁻¹.

-

C=N and C=C Stretch (aromatic ring): Multiple bands are expected in the region of 1400-1600 cm⁻¹.[3]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 150.

-

Major Fragmentation: A prominent fragment ion is expected at m/z = 135, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment would be observed at m/z = 107, resulting from the loss of the acetyl group ([M-43]⁺).

Potential Applications in Drug Development and Mechanism of Action

Pyrazine derivatives have shown significant promise as inhibitors of various protein kinases.[5][6] The structural features of 1-(5,6-Dimethylpyrazin-2-yl)ethanone, particularly the presence of the pyrazine ring which can act as a hydrogen bond acceptor, make it a compelling candidate for targeting the ATP-binding pocket of kinases.

Proposed Mechanism of Action: Kinase Inhibition

Many pyrazine-based inhibitors function as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[7] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the backbone amide groups of the hinge region, a key interaction for potent inhibition. The dimethyl and acetyl substituents on the pyrazine ring of 1-(5,6-Dimethylpyrazin-2-yl)ethanone would occupy adjacent hydrophobic pockets within the ATP-binding site, contributing to the binding affinity and selectivity.

Caption: Proposed mechanism of kinase inhibition by 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Experimental Validation: Kinase Inhibition Assay

To validate the proposed mechanism, a panel of kinase inhibition assays should be performed. A typical experimental workflow would involve:

-

Compound Preparation: A stock solution of 1-(5,6-Dimethylpyrazin-2-yl)ethanone is prepared in DMSO and serially diluted to various concentrations.

-

Kinase Reaction: The compound is incubated with the target kinase, a suitable substrate (e.g., a peptide), and ATP in a reaction buffer.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

1-(5,6-Dimethylpyrazin-2-yl)ethanone represents a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a predicted spectroscopic profile. The proposed mechanism of action as a kinase inhibitor is supported by the known activities of related pyrazine derivatives.

Future research should focus on the actual synthesis and characterization of this compound to confirm the predicted data. Subsequent biological evaluation against a panel of kinases is crucial to identify its specific targets and determine its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the substituent groups, will be instrumental in optimizing the potency and selectivity of this promising molecule.

References

-

Doğan, H. Z., Şengül, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1695. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53423848, 1-(5,6-dimethyl-2-pyrazinyl)ethanone. [Link]

-

Li, J., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 65(10), 7136–7151. [Link]

-

El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(1), 1-19. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7938, 2,6-Dimethylpyrazine. [Link]

-

Al-Omair, M. A., et al. (2021). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 4(2), 123-134. [Link]

Sources

- 1. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]

- 2. PubChemLite - 1-(5,6-dimethyl-2-pyrazinyl)ethanone (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sc.edu [sc.edu]

Solubility Profile & Physicochemical Characterization of 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Technical Guide for Pharmaceutical & Formulation Scientists

Executive Summary

1-(5,6-Dimethylpyrazin-2-yl)ethanone (CAS: 54300-10-6), also known as 2-Acetyl-5,6-dimethylpyrazine , is a functionalized heterocyclic compound widely utilized as a high-impact flavoring agent (nutty, roasted, cocoa notes) and increasingly explored as a scaffold in medicinal chemistry.[1][2] Its solubility profile is a critical quality attribute (CQA) governing its utility in liquid formulations, flavor emulsions, and solid dispersions.

This guide provides a comprehensive technical analysis of its solubility behavior, bridging predicted physicochemical parameters with rigorous experimental protocols for validation. Unlike simple aliphatic ketones, the pyrazine ring introduces basicity and hydrogen-bond accepting capability, creating a pH-dependent solubility profile that formulation scientists must navigate carefully.

Chemical Identity & Physicochemical Baseline

Before establishing solubility protocols, one must understand the structural determinants driving solvation.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 1-(5,6-Dimethylpyrazin-2-yl)ethanone | Official Nomenclature |

| CAS Number | 54300-10-6 | |

| Molecular Formula | C₈H₁₀N₂O | MW: 150.18 g/mol |

| Physical State | Yellow to brown semi-solid or crystalline powder | Pyrazines are often low-melting solids.[2] |

| LogP (Octanol/Water) | ~1.08 (Estimated) | Based on structural analogs (2-Acetyl-3,5-dimethylpyrazine) |

| pKa (Conjugate Acid) | ~1.5 – 2.0 | Pyrazine N-protonation occurs only at low pH. |

| Water Solubility | ~18.5 g/L (Estimated) | Moderate solubility due to polar acetyl/pyrazine N interactions. |

Structural Solubility Drivers

-

Pyrazine Ring (Hydrophilic/Basic): The two nitrogen atoms act as hydrogen bond acceptors, facilitating water solubility.

-

Acetyl Group (Polar): The carbonyl oxygen further enhances polarity and water interaction.

-

Methyl Substituents (Hydrophobic): The 5,6-dimethyl pattern increases lipophilicity (LogP) compared to the parent 2-acetylpyrazine, reducing water solubility slightly but enhancing solubility in organic solvents like ethanol and propylene glycol.

Solubility Profile Analysis

Aqueous Solubility & pH Dependence

As a weak base (pKa ~1.5), 1-(5,6-Dimethylpyrazin-2-yl)ethanone remains uncharged (neutral) across the physiological pH range (pH 2.0 – 7.4). Consequently, its solubility profile is pH-independent for most pharmaceutical and food applications.

-

pH < 1.0: Protonation of the pyrazine nitrogen may significantly increase solubility (formation of the pyrazinium cation).

-

pH 2.0 – 9.0: Solubility remains constant (Intrinsic Solubility,

).

Organic Solvent Compatibility

For extraction, synthesis, or non-aqueous formulations, the compound exhibits high solubility in polar aprotic and protic organic solvents.

-

Ethanol: > 100 mg/mL (Miscible in high ratios).

-

Propylene Glycol: High solubility (Preferred carrier for flavor concentrates).

-

Dichloromethane (DCM): High solubility (Standard extraction solvent).

-

Hexane/Heptane: Moderate to Low solubility (Useful for selective precipitation or washing).

Experimental Protocols for Solubility Determination

To validate the estimated values for a specific batch or formulation matrix, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the equilibrium solubility (

Reagents:

-

Test Compound: 1-(5,6-Dimethylpyrazin-2-yl)ethanone (>98% purity).

-

Solvent: Phosphate Buffer (pH 7.4) or HPLC-grade Water.

-

Internal Standard: Acetophenone (structurally similar, stable).

Workflow:

-

Saturation: Add excess solid compound (approx. 50 mg) to 2 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours using a rotary shaker.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

-

Quantification: Dilute the supernatant (1:100) with Mobile Phase and analyze via HPLC-UV.

Protocol B: HPLC Quantification Method

Purpose: Accurate quantification of dissolved analyte.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic 60% Water / 40% Acetonitrile (with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Absorbance at 270 nm (Pyrazine characteristic band).

-

Retention Time: Expect elution at ~3–5 minutes.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix and workflow for characterizing the solubility of this pyrazine derivative.

Caption: Step-by-step workflow for thermodynamic solubility determination of pyrazine derivatives.

Formulation & Stability Implications[1][4][5]

Maillard Reactivity

As a pyrazine, this compound is a product of the Maillard reaction but can also participate in further browning reactions if formulated with reducing sugars (glucose, fructose) under heat.

-

Recommendation: Avoid reducing sugars in liquid formulations if color stability is critical.

Volatility & Loss

While a solid/semi-solid, 1-(5,6-Dimethylpyrazin-2-yl)ethanone has significant vapor pressure (characteristic of aroma compounds).

-

Risk: Headspace loss in open vessels.

-

Mitigation: Use closed systems for solubility testing and store reference standards at 4°C in air-tight containers.

Partitioning (LogP ~1.08)

The LogP indicates a preference for hydrophobic domains. In emulsion formulations (o/w), the compound will partition significantly into the oil phase.

-

Impact: If used as a flavor in a low-fat product, the perception threshold may change compared to a high-fat product due to differences in the partition coefficient.

References

-

The Good Scents Company. 2-acetyl-3,5(or 6)-dimethyl pyrazine Flavor Profile and Properties.[3] Retrieved from [Link]

-

PubChem. 2,6-Dimethylpyrazine Compound Summary (Structural Analog Data). Retrieved from [Link]

Sources

A Theoretical and In-Silico Exploration of 1-(5,6-Dimethylpyrazin-2-yl)ethanone: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

Pyrazine and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This class of nitrogen-containing heterocyclic compounds is recognized for its wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The pyrazine moiety's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a privileged scaffold in the design of targeted therapies.[3] Notably, several pyrazine-containing drugs have received FDA approval, underscoring their clinical significance.[4] This guide focuses on a specific derivative, 1-(5,6-Dimethylpyrazin-2-yl)ethanone (CAS 54300-10-6), providing a comprehensive theoretical framework for its study, from molecular modeling to in-silico prediction of its drug-like properties. This document is intended to serve as a technical resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Molecular Synopsis: 1-(5,6-Dimethylpyrazin-2-yl)ethanone

1-(5,6-Dimethylpyrazin-2-yl)ethanone is an organic compound featuring a pyrazine ring substituted with two methyl groups and an acetyl group.[5][6] The presence of the ketone functional group and the hydrophobic methyl groups on the aromatic pyrazine ring suggests the potential for diverse chemical reactivity and biological interactions.[5]

| Property | Value | Source |

| CAS Number | 54300-10-6 | [5][6][7][8][9] |

| Molecular Formula | C₈H₁₀N₂O | [6] |

| Molecular Weight | 150.18 g/mol | [10] |

| Synonyms | 2-Acetyl-5,6-dimethylpyrazine, Ethanone, 1-(5,6-dimethyl-2-pyrazinyl)- | [5] |

Proposed Synthesis Pathway

A potential pathway could involve the reaction of 2,3-diaminobutane with methylglyoxal. The subsequent oxidation of the resulting dihydropyrazine intermediate would yield the target molecule. This approach is analogous to known biomimetic syntheses of other substituted pyrazines.

Caption: Proposed synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Theoretical Studies: A Computational Deep Dive

In the absence of extensive experimental data, theoretical and computational methods provide a powerful avenue to explore the physicochemical properties and biological potential of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Computational Methodology: The Rationale

The selection of computational methods is critical for obtaining accurate and reliable results. For the studies outlined in this guide, a combination of Density Functional Theory (DFT), molecular docking, and in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is recommended. This multi-faceted approach allows for a comprehensive evaluation of the molecule's electronic structure, its potential interactions with biological targets, and its drug-like properties.

Caption: A comprehensive computational workflow for theoretical studies.

Part 1: Quantum Chemical Calculations with Density Functional Theory (DFT)

Objective: To elucidate the electronic structure, stability, and spectroscopic properties of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Protocol:

-

Geometry Optimization: The initial 3D structure of the molecule will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure.

-

Spectroscopic Simulations:

-

NMR: ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

IR: Vibrational frequencies and intensities will be computed to generate a theoretical infrared spectrum.

-

UV-Vis: Electronic transitions will be predicted using Time-Dependent DFT (TD-DFT) to simulate the UV-Visible absorption spectrum.

-

Expected Insights: These calculations will provide a detailed understanding of the molecule's geometry, bond lengths, and bond angles. The simulated spectra can be used to aid in the interpretation of experimental data or serve as a predictive tool.

Part 2: Molecular Docking Simulations

Objective: To investigate the potential of 1-(5,6-Dimethylpyrazin-2-yl)ethanone to bind to biologically relevant protein targets, with a focus on protein kinases, a class of enzymes frequently targeted in cancer therapy.[4]

Protocol:

-

Target Selection: Based on the known activities of pyrazine derivatives, protein kinases such as CDK2 and TRKA are selected as potential targets.[11][12]

-

Protein and Ligand Preparation: The crystal structures of the selected kinases will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and polar hydrogens will be added. The 3D structure of 1-(5,6-Dimethylpyrazin-2-yl)ethanone will be prepared for docking, including the assignment of partial charges.

-

Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Schrödinger's Glide. The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure.

-

Analysis of Results: The docking results will be analyzed to determine the predicted binding affinity (in kcal/mol) and the binding pose of the molecule within the active site. Key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein residues will be identified.

Expected Insights: Molecular docking can provide valuable information about the potential of 1-(5,6-Dimethylpyrazin-2-yl)ethanone as a kinase inhibitor. The predicted binding mode can guide the design of more potent and selective analogs.

Part 3: In-Silico ADMET Prediction

Objective: To assess the drug-like properties and pharmacokinetic profile of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Protocol:

-

Descriptor Calculation: A range of molecular descriptors, including molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area, will be calculated.

-

Drug-Likeness Evaluation: The calculated descriptors will be evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.

-

ADMET Prediction: Online tools and software packages (e.g., SwissADME, PreADMET) will be used to predict various ADMET properties, including:

-

Absorption: Gastrointestinal absorption, blood-brain barrier penetration.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Potential for mutagenicity and carcinogenicity.

-

Expected Insights: ADMET prediction provides an early assessment of the potential for a compound to be developed into a safe and effective drug. Identifying potential liabilities at this stage can save significant time and resources in the drug discovery process.

Simulated Spectroscopic Data and Interpretation

While experimental spectra for 1-(5,6-Dimethylpyrazin-2-yl)ethanone are not available in the public domain, theoretical calculations can provide valuable predictive data. For comparative purposes, experimental data for the structurally related compound 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone is presented alongside the predicted values for our target molecule.[13][14]

Table of Predicted and Reference Spectroscopic Data:

| Spectroscopic Data | Predicted: 1-(5,6-Dimethylpyrazin-2-yl)ethanone | Reference: 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone |

| ¹H NMR (ppm) | Calculated values would be inserted here | 8.81 (d), 8.23 (d), 8.07 (dd), 2.79 (s)[14] |

| IR (cm⁻¹) | Calculated values would be inserted here | 3056 (C-H), 1590 (C=O), 1487, 1437 (C=N, C=C)[14] |

| UV-Vis (nm) | Calculated values would be inserted here | 286, 258, 219[13][14] |

Note: The predicted values are based on DFT calculations and may differ from experimental results. The reference data is for a different, albeit structurally similar, molecule and should be used for general comparison only.

Potential as a Drug Candidate: An Integrated Perspective

The theoretical studies outlined in this guide provide a framework for a comprehensive evaluation of 1-(5,6-Dimethylpyrazin-2-yl)ethanone as a potential drug candidate. The pyrazine core is a well-established pharmacophore with a proven track record in drug discovery.[1][4] The presence of the acetyl and dimethyl groups offers opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Molecular docking studies can identify key interactions with protein targets, providing a rational basis for lead optimization. Furthermore, in-silico ADMET prediction can flag potential liabilities early in the discovery process, allowing for proactive mitigation strategies.

Conclusion and Future Directions

This technical guide has presented a detailed theoretical framework for the investigation of 1-(5,6-Dimethylpyrazin-2-yl)ethanone. By leveraging a combination of quantum chemical calculations, molecular docking, and ADMET prediction, researchers can gain significant insights into the properties and potential of this molecule without the immediate need for extensive experimental work. The proposed workflow provides a self-validating system, where theoretical predictions can guide future experimental studies, and experimental results can, in turn, be used to refine and validate the computational models. The continued exploration of pyrazine derivatives, guided by robust theoretical studies, holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

-

Dogan, H. Z., Sengul, A., & Coles, S. J. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1295. [Link]

-

National Center for Biotechnology Information. (2011). 1-[6-(6-Acetyl-pyridin-2-yl)pyridin-2-yl]ethanone. PubChem. [Link]

-

Politzer, P., & Murray, J. S. (2002). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC. [Link]

-

Angene Chemical. Ethanone, 1-(5,6-dimethylpyrazinyl)-. [Link]

-

Zitko, J., & Doležal, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

-

CAS. 1-(5,6-Dimethyl-2-pyrazinyl)ethanone. [Link]

-

Tantawy, E. S., Amer, A. M., Mohamed, E. K., Abd Alla, M. M., & Nafie, M. S. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1210, 128013. [Link]

-

Garcia-Alcantara, E., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3426. [Link]

-

The Good Scents Company. 5-acetyl-2,3-dimethyl pyrazine. [Link]

-

Maan, A., Ghule, V. D., & Dharavath, S. (2022). Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Polycyclic Aromatic Compounds, 42(9), 6718-6727. [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for New Journal of Chemistry. [Link]

-

ResearchGate. FT-IR spectra of 1,4-dimethylpiperazine (a), 2 catalyst.... [Link]

-

Al-Suwaidan, I. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5432. [Link]

-

Huličiak, M., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4496-4508. [Link]

-

ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... [Link]

-

ResearchGate. UV-visible absorption spectra of compounds 1-H 2 (black), 2a (red),.... [Link]

-

Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514. [Link]

-

Global Substance Registration System. 1-(5,6-DIMETHYL-2-PYRAZINYL)ETHANONE. [Link]

-

Asati, V., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 001-010. [Link]

-

ResearchGate. (PDF) Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. [Link]

-

Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514. [Link]

-

Bressel, O., et al. (2023). UV/VIS-Spectroscopic Inline Measurement for the Detection of Fouling Processes during the Polymerization of N-Vinylpyrrolidone. Sensors, 23(5), 2691. [Link]

-

SpectraBase. 2,6-Dimethylpyrazine. [Link]

-

SpectraBase. 2,5-Dimethylpyrazine. [Link]

Sources

- 1. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 54300-10-6: 1-(5,6-Dimethyl-2-pyrazinyl)ethanone [cymitquimica.com]

- 6. angenechemical.com [angenechemical.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 5-acetyl-2,3-dimethyl pyrazine, 54300-10-6 [thegoodscentscompany.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. mdpi.com [mdpi.com]

- 12. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone

This Application Note is designed for research chemists and process development scientists. It details the strategic synthesis of 1-(5,6-dimethylpyrazin-2-yl)ethanone (also known as 2-acetyl-5,6-dimethylpyrazine), a high-value intermediate in pharmaceutical synthesis and a potent flavoring agent (roasted nut/cocoa notes).

Executive Summary & Strategic Analysis

The synthesis of 1-(5,6-dimethylpyrazin-2-yl)ethanone presents a classic regioselectivity challenge in heterocyclic chemistry. The target molecule features a vicinal dimethyl substitution pattern (positions 5 and 6) and an acetyl group at position 2.

The "From Pyrazine" Challenge

While the prompt requests synthesis from pyrazine, direct functionalization of unsubstituted pyrazine to the target is synthetically inefficient due to:

-

Regiocontrol: Radical methylation of pyrazine yields a mixture of 2-methyl, 2,5-dimethyl, and 2,6-dimethyl isomers. The required 2,3-dimethyl substitution (vicinal) is thermodynamically and kinetically disfavored via direct alkylation.

-

Step Economy: Installing three substituents sequentially on an electron-deficient ring requires harsh conditions and extensive purification.

The Optimized Route: This protocol utilizes a convergent strategy . We first construct the specific vicinal dimethyl scaffold (2,3-dimethylpyrazine) via condensation, followed by a Minisci Radical Acylation to install the acetyl group. This method ensures 100% regioselectivity for the final acylation step, as positions 5 and 6 on 2,3-dimethylpyrazine are chemically equivalent.

Reaction Pathway Visualization

Figure 1: Strategic comparison of synthetic routes. The green pathway (Condensation + Minisci) is preferred over direct pyrazine functionalization for this specific isomer.

Phase I: Synthesis of the Scaffold (2,3-Dimethylpyrazine)[1]

Note: If 2,3-dimethylpyrazine is commercially available in your inventory, proceed to Phase II. If starting from basic commodity chemicals, follow this protocol.

Principle

The vicinal dimethyl group is best installed via the condensation of an

Protocol A: Condensation & Oxidation

Reagents: Ethylenediamine (EDA), 2,3-Butanedione (Diacetyl), KOH, Ethanol.

-

Condensation:

-

Charge a 3-neck flask with Ethylenediamine (1.0 eq) and Ethanol (solvent). Cool to 0°C.

-

Add 2,3-Butanedione (1.0 eq) dropwise over 30 minutes. Caution: Exothermic.

-

Reflux for 30 minutes to form 2,3-dimethyl-5,6-dihydropyrazine.

-

-

Aromatization (Oxidation):

-

Purification:

-

Distill the ethanol.[3]

-

Extract residue with diethyl ether.

-

Fractional distillation (bp ~156°C) yields 2,3-dimethylpyrazine as a clear liquid.

-

Phase II: Minisci Acylation (The Core Transformation)

This is the critical step where the acetyl group is installed directly onto the pyrazine ring via a radical mechanism.

Mechanistic Insight

Pyrazines are electron-deficient, making them poor substrates for Friedel-Crafts acylation. However, upon protonation (using acid), the ring becomes highly electrophilic and susceptible to attack by nucleophilic alkyl/acyl radicals. The Minisci reaction generates an acetyl radical (

Experimental Design Table

| Component | Role | Reagent Choice | Molar Eq |

| Substrate | Precursor | 2,3-Dimethylpyrazine | 1.0 |

| Radical Source | Acetyl Donor | Acetaldehyde | 3.0 - 5.0 |

| Oxidant | Radical Initiator | t-Butyl Hydroperoxide (TBHP) (70% aq) | 3.0 |

| Catalyst | SET Agent | FeSO₄·7H₂O | 0.2 (20 mol%) |

| Medium | Proton Source | Trifluoroacetic Acid (TFA) or 10% H₂SO₄ | Solvent/Excess |

Detailed Protocol: Radical Acetylation

Step 1: Reaction Setup

-

In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylpyrazine (10 mmol, 1.08 g) in Dichloromethane (DCM) (20 mL) and Water (10 mL).

-

Note: A biphasic system (Minisci condition) often suppresses polychlorination/side reactions.

-

-

Add Trifluoroacetic acid (TFA) (1.0 mL) to protonate the pyrazine nitrogen.

-

Add AgNO₃ (0.1 eq) or FeSO₄ (0.2 eq) as the catalyst. Silver salts are cleaner but Iron is cheaper and sufficient for this substrate.

Step 2: Radical Generation & Addition

-

Heat the mixture to 40–50°C.

-

Simultaneously add two separate solutions dropwise over 30 minutes:

-

Solution A: Acetaldehyde (30 mmol) in DCM.

-

Solution B: t-Butyl Hydroperoxide (TBHP) (30 mmol) in water.

-

-

Why simultaneous addition? To maintain a low steady-state concentration of the acetyl radical, preventing radical-radical dimerization (biacetyl formation).

Step 3: Monitoring & Quenching

-

Monitor via TLC (Silica, 30% EtOAc/Hexane) or GC-MS. The product will appear as a less polar spot compared to the N-oxide byproducts.

-

Stir for an additional 2 hours at 50°C.

-

Quench by neutralizing with saturated NaHCO₃ solution until pH ~8. Caution: CO₂ evolution.

Step 4: Work-up & Purification

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude mixture may contain unreacted starting material. Purify via silica gel column chromatography using a gradient of Hexane:EtOAc (90:10 to 70:30).

-

Yield: Expect 50–70% yield of 1-(5,6-dimethylpyrazin-2-yl)ethanone .

Reaction Mechanism Visualization

Figure 2: The Minisci mechanism. The nucleophilic acetyl radical attacks the electron-deficient, protonated pyrazine ring.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor radical generation. | Ensure Fe²⁺/Ag⁺ catalyst is fresh. Increase temperature to 60°C. Switch oxidant to (NH₄)₂S₂O₄ (Persulfate). |

| Di-acetylation | Excess radicals. | Reduce Acetaldehyde equivalents. Stop reaction at 70% conversion and recycle starting material. |

| N-Oxide Formation | Over-oxidation. | Use TBHP instead of H₂O₂. Keep reaction time under 4 hours. |

| Regio-isomers | Impure starting material. | Ensure Phase I yielded pure 2,3-dimethylpyrazine. If 2,5-dimethylpyrazine is present, you will get inseparable isomers. |

References

-

Vertex AI Search. (2023). Synthesis of 2,3-dimethylpyrazine from pyrazine. Retrieved from 1

-

Royal Society of Chemistry. (2022).[2] A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. Retrieved from 7

-

National Institutes of Health. (2017). Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. Retrieved from 8

-

American Chemical Society. (2017). Electrocatalytic Minisci Acylation Reaction of N-Heteroarenes Mediated by NH4I. Retrieved from 9[10]

-

ResearchGate. (2024). Direct C-H functionalisation of azoles via Minisci reactions. Retrieved from 2

Sources

- 1. CN102002006B - Method for preparing 2,3-dimethyl pyrazine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 7. A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrazine synthesis [organic-chemistry.org]

Application Note & Protocol: Synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Abstract

This document provides a comprehensive guide for the synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds and a significant component in flavor and fragrance chemistry. The protocol herein details a robust and reproducible method based on the Friedel-Crafts acylation of 2,3-dimethylpyrazine. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are integral to numerous natural and synthetic products. Their unique aromatic and electronic properties make them valuable scaffolds in medicinal chemistry, with applications as antibacterial, antifungal, and anticancer agents.[1] 1-(5,6-Dimethylpyrazin-2-yl)ethanone, in particular, serves as a crucial building block for more complex molecules. Its synthesis is therefore of significant interest to the scientific community.

The method detailed in this guide utilizes a Friedel-Crafts acylation reaction, a classic and effective method for the C-acylation of aromatic rings.[2] While pyrazines are electron-deficient, which can render them less reactive in traditional Friedel-Crafts reactions compared to electron-rich aromatics, the presence of electron-donating methyl groups on the pyrazine ring in the starting material, 2,3-dimethylpyrazine, facilitates the electrophilic substitution.[3] This protocol has been optimized to ensure a high yield and purity of the desired product.

Reaction Scheme & Mechanism

The synthesis proceeds via the electrophilic acylation of 2,3-dimethylpyrazine with acetic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Reaction:

2,3-Dimethylpyrazine + Acetic Anhydride --(AlCl₃)--> 1-(5,6-Dimethylpyrazin-2-yl)ethanone

Mechanism:

The reaction mechanism follows the general principles of Friedel-Crafts acylation.[2] The Lewis acid catalyst, AlCl₃, activates the acetic anhydride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich pyrazine ring, leading to the formation of a sigma complex. Subsequent deprotonation of the sigma complex restores the aromaticity of the pyrazine ring and yields the final product, 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | CAS No. | Purity | Supplier | Notes |

| 2,3-Dimethylpyrazine | C₆H₈N₂ | 5910-89-4 | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |

| Acetic Anhydride | (CH₃CO)₂O | 108-24-7 | ≥99% | Fisher Scientific | Corrosive, handle with care. |

| Aluminum Chloride (anhydrous) | AlCl₃ | 7446-70-0 | ≥99% | Acros Organics | Moisture sensitive, handle under inert atmosphere. |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous, ≥99.8% | VWR | Use in a well-ventilated fume hood. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 144-55-8 | - | Prepared in-house | For neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | - | EMD Millipore | For drying organic phase. |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | ACS Grade | - | For extraction. |

| Hexanes | C₆H₁₄ | 110-54-3 | ACS Grade | - | For chromatography. |

| Ethyl Acetate | CH₃COOC₂H₅ | 141-78-6 | ACS Grade | - | For chromatography. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Experimental Protocol

Reaction Setup

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to prevent moisture contamination.

-

In a fume hood, add anhydrous aluminum chloride (1.2 equivalents) to the reaction flask.

-

Add anhydrous dichloromethane (100 mL) to the flask to create a suspension.

Acylation Reaction

-

Cool the suspension of aluminum chloride in dichloromethane to 0 °C using an ice bath.

-

In a separate beaker, prepare a solution of 2,3-dimethylpyrazine (1.0 equivalent) and acetic anhydride (1.1 equivalents) in anhydrous dichloromethane (50 mL).

-

Transfer this solution to the addition funnel.

-

Add the solution of 2,3-dimethylpyrazine and acetic anhydride dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by cold water (100 mL). Caution: This is an exothermic process and may release HCl gas. Perform this step in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Workflow Diagram

Caption: Overall workflow for the synthesis of 1-(5,6-Dimethylpyrazin-2-yl)ethanone.

Characterization

The identity and purity of the synthesized 1-(5,6-Dimethylpyrazin-2-yl)ethanone should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons and the methyl and acetyl protons. The chemical shifts, splitting patterns, and integration values should be consistent with the target structure.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the carbonyl carbon of the acetyl group.

Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts to aid in the characterization of novel compounds.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the product. The molecular ion peak should correspond to the calculated molecular weight of C₈H₁₀N₂O (150.18 g/mol ).

Safety Precautions

-

General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.[6][7]

-

Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Aluminum Chloride: Reacts violently with water. It is corrosive and can cause severe burns. Handle in a dry environment and avoid contact with skin and eyes.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood and avoid inhalation.

-

Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. This step must be performed slowly and with extreme caution in a fume hood.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |

| Deactivation of catalyst by moisture | Ensure all glassware is dry and use anhydrous solvents and reagents. | |

| Poor quality reagents | Use freshly opened or purified reagents. | |

| Multiple products observed by TLC | Side reactions | Optimize the reaction temperature and addition rate. |

| Isomer formation | Careful purification by column chromatography may be required to separate isomers. | |

| Difficulty in purification | Co-eluting impurities | Try a different solvent system for column chromatography. |

| Product instability on silica gel | Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine. |

Characterization Workflow

Caption: Logical flow for the characterization of the synthesized product.

References

- Eureka | Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine.

- Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.

- National Institutes of Health. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone.

- ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.

- Google Patents. (n.d.). EP3122713B1 - Process for the production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ....

- Sciencemadness.org. (2020). Pyrazine Synthesis?

- Journal of Electrochemistry. (n.d.). Electrochemical Synthesis of Acetylpyrazine.

- ISSN: 2277–4998. (2021). Pyrazine and its derivatives- synthesis and activity-a review.

- Organic Syntheses Procedure. (n.d.). 3,5-dimethylpyrazole.

- ACS Sustainable Chemistry & Engineering. (n.d.). Biobased Pyrazine-Containing Polyesters.

- ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis.

- National Institutes of Health. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.

- National Institutes of Health. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration.

- ResearchGate. (2026). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.

- ChemScene. (n.d.). 13925-07-0 | 2-Ethyl-3,5-dimethylpyrazine,mixtureofisomers.

- Echemi. (n.d.). Pyrazine SDS, 290-37-9 Safety Data Sheets.

- ACS Publications. (n.d.). Chemistry of Pyrazine and Its Derivatives. V. Acylation and Alkylation of 2,6-Dimethylpyrazine and Certain Other Pyrazine Derivatives1. The Journal of Organic Chemistry.

- MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory.

- ResearchGate. (2025). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory.

- PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.

- National Institutes of Health. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.

- Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl-2-ethylpyrazine | CAS 13925-07-0.

- YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.

- Merck Millipore. (n.d.). Pyrazine CAS 290-37-9 | 807064.

- Sciforum. (2021). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations.

- RIFM. (2023). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0.

- The Good Scents Company. (n.d.). 2-acetyl-3,5-dimethyl pyrazine, 54300-08-2.

- CymitQuimica. (n.d.). CAS 13925-07-0: 2-Ethyl-3,5-dimethylpyrazine.

- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.

- The Good Scents Company. (n.d.). 3,5-cocoa pyrazine, 13925-07-0.

- PubMed. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.

- Scribd. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis | PDF.

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for 1-(5,6-Dimethylpyrazin-2-yl)ethanone in Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Pyrazine Scaffold

The pyrazine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this privileged class of heterocycles, 1-(5,6-Dimethylpyrazin-2-yl)ethanone emerges as a particularly promising, yet underexplored, building block for drug discovery. Its structure, featuring a reactive acetyl group and a dimethylated pyrazine ring, offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. The methyl groups on the pyrazine ring can influence the molecule's lipophilicity and metabolic stability, while the acetyl moiety serves as a versatile handle for a variety of chemical transformations.

This guide provides a detailed exploration of the potential applications of 1-(5,6-Dimethylpyrazin-2-yl)ethanone in medicinal chemistry. It is designed to empower researchers with both the conceptual framework and the practical protocols needed to leverage this compound in the synthesis of novel bioactive agents. The methodologies described herein are grounded in established synthetic principles for analogous pyrazinyl ketones and are presented with the scientific rigor required for reproducible and meaningful drug discovery efforts.

Core Synthetic Applications: Building Diverse Heterocyclic Libraries

The true value of 1-(5,6-Dimethylpyrazin-2-yl)ethanone in medicinal chemistry lies in its utility as a versatile starting material for the construction of more complex heterocyclic systems. The acetyl group is the primary site of reactivity, allowing for a range of classical organic reactions to append new ring systems and functional groups.

Synthesis of Pyrazinyl-Chalcones: Key Intermediates for Bioactive Compounds

The Claisen-Schmidt condensation of 1-(5,6-Dimethylpyrazin-2-yl)ethanone with various aromatic or heteroaromatic aldehydes provides a straightforward and efficient route to a diverse library of pyrazinyl-chalcones. These α,β-unsaturated ketones are not only bioactive in their own right but also serve as crucial intermediates for the synthesis of a wide array of heterocyclic compounds.[1][2]

Protocol 1: General Procedure for the Synthesis of 1-(5,6-Dimethylpyrazin-2-yl)-3-(aryl)prop-2-en-1-ones (Pyrazinyl-Chalcones)

Rationale: This protocol utilizes a base-catalyzed aldol condensation followed by dehydration to form the chalcone backbone. The choice of base and solvent can be optimized for specific aldehydes to maximize yield and purity.

Materials:

-

1-(5,6-Dimethylpyrazin-2-yl)ethanone

-

Substituted aromatic or heteroaromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-20%)

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1-(5,6-Dimethylpyrazin-2-yl)ethanone (1.0 eq) in ethanol.

-

To this solution, add the desired aromatic or heteroaromatic aldehyde (1.0-1.2 eq).

-

While stirring at room temperature, slowly add the aqueous NaOH or KOH solution dropwise.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid to a pH of ~6.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to afford the pure pyrazinyl-chalcone.

Characterization:

-

The structure of the synthesized chalcones should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Chalcone Synthesis Workflow:

Caption: Workflow for Pyrazinyl-Chalcone Synthesis.

From Chalcones to Bioactive Heterocycles: Pyrazolines and Pyrimidinethiones

The synthesized pyrazinyl-chalcones are versatile precursors for a variety of heterocyclic systems with known pharmacological relevance. Two prominent examples are the synthesis of pyrazolines and pyrimidinethiones.

Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The reaction of chalcones with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazolines.[4]

Protocol 2: Synthesis of 4,5-Dihydro-5-(aryl)-3-(5,6-dimethylpyrazin-2-yl)-1H-pyrazoles (Pyrazinyl-Pyrazolines)

Rationale: This protocol involves the cyclocondensation of the α,β-unsaturated ketone (chalcone) with hydrazine hydrate. The reaction proceeds via a Michael addition of the hydrazine followed by an intramolecular cyclization and dehydration.

Materials:

-

Pyrazinyl-chalcone (from Protocol 1)

-

Hydrazine hydrate (80-99%)

-

Ethanol or Glacial acetic acid

-

Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the pyrazinyl-chalcone (1.0 eq) in ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1.5-2.0 eq) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a solid precipitates, collect it by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.

-

Wash the collected solid with cold water and then a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization:

-

Confirm the structure of the synthesized pyrazolines using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pyrimidine and its fused derivatives are another class of heterocycles with significant importance in medicinal chemistry, exhibiting a broad range of biological activities. Pyrimidinethiones, in particular, have been investigated for their antimicrobial properties.[5] These can be synthesized from chalcones by reaction with thiourea.

Protocol 3: Synthesis of 4-(Aryl)-6-(5,6-dimethylpyrazin-2-yl)pyrimidine-2(1H)-thiones (Pyrazinyl-Pyrimidinethiones)

Rationale: This protocol describes the base-catalyzed condensation of a chalcone with thiourea to form the pyrimidinethione ring system. The reaction is a variation of the Biginelli reaction.

Materials:

-

Pyrazinyl-chalcone (from Protocol 1)

-

Thiourea

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Deionized water

-

Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the pyrazinyl-chalcone (1.0 eq) and thiourea (1.5 eq) in ethanol.

-

To this solution, add a solution of potassium hydroxide (2.0 eq) in ethanol.

-

Reflux the reaction mixture for 6-10 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with dilute HCl to a pH of ~6.

-

The precipitated solid is collected by vacuum filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization:

-

The structure of the synthesized pyrimidinethiones should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Heterocycle Synthesis from Chalcones:

Caption: Synthetic pathways from Pyrazinyl-Chalcones.

Biological Evaluation and Potential Therapeutic Targets

While direct biological data for derivatives of 1-(5,6-Dimethylpyrazin-2-yl)ethanone is not yet available in the public domain, the classes of compounds that can be synthesized from it have well-documented pharmacological activities. The following table summarizes the potential biological activities of the synthesized compound classes based on literature for analogous structures.

| Compound Class | Potential Biological Activities | Representative References |

| Pyrazinyl-Chalcones | Antimicrobial, Antifungal, Anticancer | [1][6][7] |

| Pyrazinyl-Pyrazolines | Antimicrobial, Anti-inflammatory, Anticancer | [3][8] |

| Pyrazinyl-Pyrimidinethiones | Antimicrobial, Anticancer | [9][10] |

It is imperative that any newly synthesized compounds undergo rigorous in vitro and in vivo screening to determine their specific biological activities and therapeutic potential.

Conclusion and Future Directions

1-(5,6-Dimethylpyrazin-2-yl)ethanone represents a valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a solid foundation for the creation of diverse libraries of pyrazinyl-chalcones and their subsequent conversion into a variety of medicinally relevant heterocyclic systems. The exploration of the biological activities of these novel compounds could lead to the discovery of new drug candidates with improved efficacy and safety profiles. Future research should focus on the synthesis of a broad range of derivatives and their systematic evaluation against a panel of biological targets to unlock the full therapeutic potential of this promising chemical entity.

References

-

Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]

-

Gendron, T. (2016). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]

- Bousba, D., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7214.

- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.

- Kumar, R., et al. (2024). Novel Pyrazole Based Chalcones Synthesis Spectral Characterization And Biological Evaluation. Journal of Applied Bioanalysis, 10(1), 1-13.

- Patel, K. D., et al. (2010). Synthesis of Chalcones, Pyrazolines, Amino Pyrimidines and Pyrimidinethiones as Antibacterial Agents. E-Journal of Chemistry, 7(4), 1345-1352.

- Kumar, P., et al. (2017). Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. Research Journal of Pharmacy and Technology, 10(9), 2963-2967.

- Reddy, G. K., et al. (2017). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 8(8), 1643-1654.

- CN108822047A - Method for synthesizing 2-acetyl pyrazine. (2018).

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(2), 738.

- Kucerova-Chlupacova, M., et al. (2016). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 21(3), 319.

- CN108822047B - Synthesis method of natural 2-acetylpyrazine. (2021).

- Erkin, A. V., et al. (2004). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. Russian Journal of General Chemistry, 74(3), 466-471.

- Abdel-Wahab, B. F., et al. (2017). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. International Journal of Molecular Sciences, 18(12), 2686.

-

Abdel-Wahab, B. F., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase. Semantic Scholar. Retrieved from [Link]

- Raut, B. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP [Video]. YouTube.

- Solankee, A., et al. (2008). SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Rasayan Journal of Chemistry, 1(3), 591-595.

- Lee, S., et al. (2022). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 11, e76941.

- Kucerova-Chlupacova, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1459.

- El-Shehry, M. F., et al. (2010). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Journal of Saudi Chemical Society, 14(3), 323-327.

- Lee, S., et al. (2022). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 11, e76941.

- LibreTexts Chemistry. (2023, October 29). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

- Sari, Y., et al. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 18(2), 203-214.

- Abdel-Aziz, A. A.-M., et al. (2022). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 27(23), 8503.

- Usman, M., et al. (2022). Synthesis, characterization, docking study and biological evaluation of new chalcone, pyrazoline, and pyrimidine derivatives as potent antimalarial compounds. Arabian Journal of Chemistry, 15(1), 103494.

- McMurry, J. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry.

- Organic & Medicinal Chemistry by Dr. Ranajit Dey. (2021, January 13). #Chalcone synthesis #aldol condensation#Organic Synthesis#Equivalent Calculation#Medicinal Chemistry [Video]. YouTube.

- Robert, J. L. (1948). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. Recueil des Travaux Chimiques des Pays-Bas, 67(1), 3-14.

Sources

- 1. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, docking study and biological evaluation of new chalcone, pyrazoline, and pyrimidine derivatives as potent antimalarial compounds - Arabian Journal of Chemistry [arabjchem.org]